

Spectroscopic Characterization of 2-Nitro-4-thiocyanatoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-4-thiocyanatoaniline

Cat. No.: B119080

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Nitro-4-thiocyanatoaniline** (CAS No: 54029-45-7), a notable intermediate in the synthesis of various pharmaceuticals, including anthelmintic agents like Albendazole. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols, based on standard analytical methodologies, are also provided.

Spectroscopic Data Summary

The structural integrity and purity of **2-Nitro-4-thiocyanatoaniline** can be confirmed through a combination of spectroscopic techniques. The data presented below is compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for **2-Nitro-4-thiocyanatoaniline**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.40	d	2.4
H-5	7.56	dd	8.8, 2.4
H-6	6.91	d	8.8
-NH ₂	6.38	s	N/A

Table 2: ¹³C NMR Spectral Data for **2-Nitro-4-thiocyanatoaniline**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (-NH ₂)	145.7
C-2 (-NO ₂)	132.1
C-3	131.3
C-4 (-SCN)	109.6
C-5	138.8
C-6	120.8
-SCN	110.7

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for **2-Nitro-4-thiocyanatoaniline**

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity
Thiocyanate (-SCN)	C≡N Stretch	~2152	Strong, Sharp
Nitro (-NO ₂)	Asymmetric Stretch	~1505-1520	Strong
Nitro (-NO ₂)	Symmetric Stretch	~1340	Strong
Amine (-NH ₂)	N-H Stretch	~3300-3500	Medium

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for **2-Nitro-4-thiocyanatoaniline**

Parameter	Value
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S
Molecular Weight	195.20 g/mol
Mass of Molecular Ion (M ⁺)	195 m/z
Major Fragments (m/z)	63, 64, 52

Experimental Protocols

While specific instrument parameters for the cited data are not exhaustively available, the following represents standard and widely accepted methodologies for the spectroscopic analysis of a solid organic compound like **2-Nitro-4-thiocyanatoaniline**.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **2-Nitro-4-thiocyanatoaniline** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

- **Instrumentation:** Data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR.
- **Data Acquisition:** Standard pulse programs are used to acquire both ^1H and ^{13}C NMR spectra. For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The raw data (Free Induction Decay, FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR Method)

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal is commonly diamond or zinc selenide.
- **Background Collection:** A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO_2 , H_2O).
- **Sample Analysis:** A small amount of the solid **2-Nitro-4-thiocyanatoaniline** powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.
- **Data Acquisition:** The IR spectrum is then recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. Multiple scans are averaged to improve the signal quality. The final spectrum is presented in terms of transmittance or absorbance.

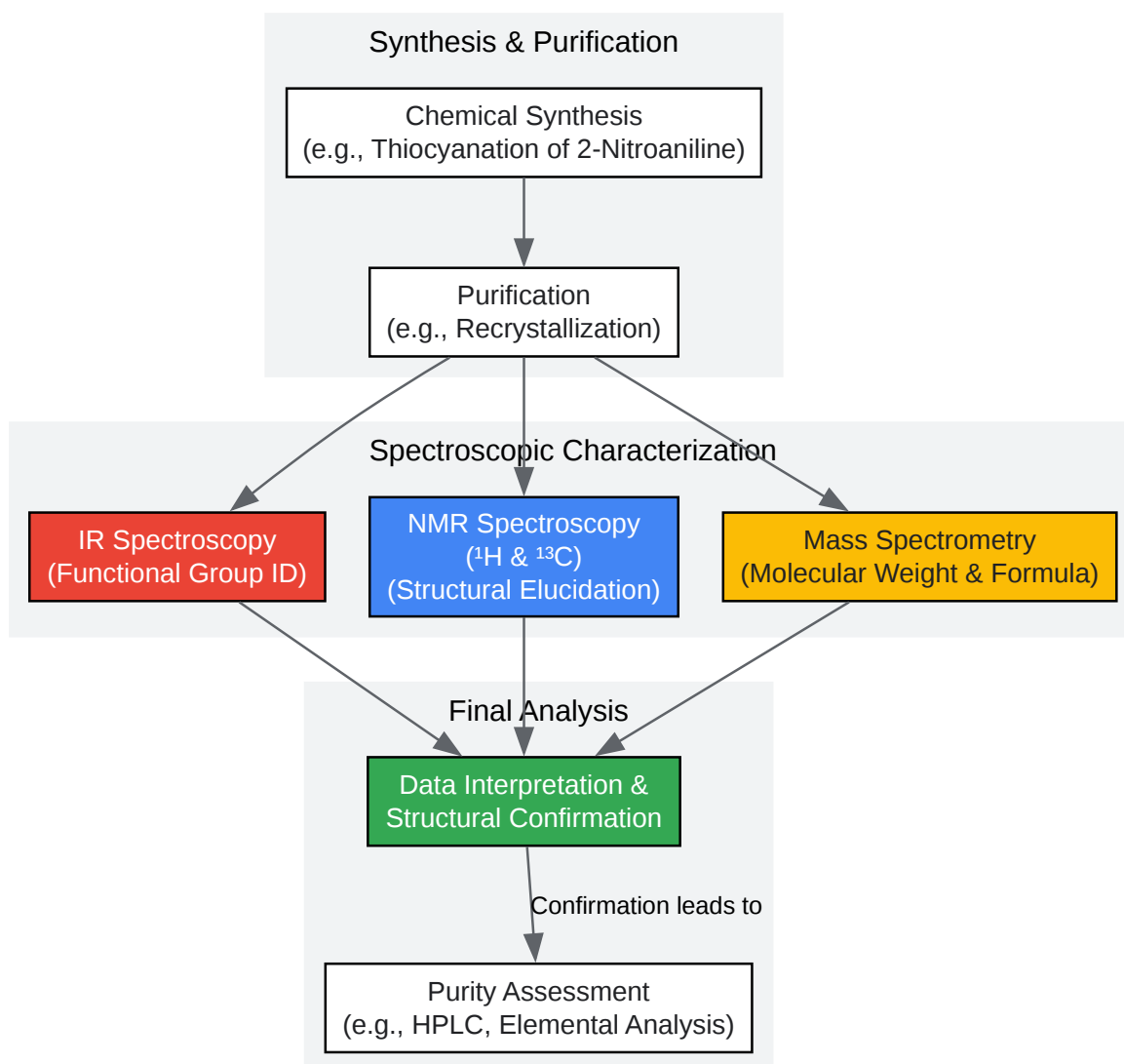
Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe.

- **Ionization Method:** Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M^+), and often induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The characterization of a chemical entity like **2-Nitro-4-thiocyanatoaniline** follows a logical progression of analytical techniques to confirm its structure and purity. The following diagram illustrates this general workflow.



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Caption: Workflow for the synthesis and characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com